1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine
Description
Properties
Molecular Formula |
C8H7BIN |
|---|---|
Molecular Weight |
254.87 g/mol |
IUPAC Name |
1-iodoazaborinino[1,2-a]azaborinine |
InChI |
InChI=1S/C8H7BIN/c10-8-4-3-7-11-6-2-1-5-9(8)11/h1-7H |
InChI Key |
SYZWSZFQIVHBSH-UHFFFAOYSA-N |
Canonical SMILES |
B12C=CC=CN1C=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-Iodo-azaborinino[1,2-a]azaborinine
Modular Synthesis via Ring-Opening BN-Isostere Benzannulation
A recently reported modular synthetic strategy provides a direct and efficient route to multi-substituted 1,2-azaborines, including halogenated derivatives, by employing a ring-opening then rebound approach involving cyclopropyl imines or ketones and dibromoboranes under mild conditions.
- Starting Materials : Cyclopropyl imines or ketones and dibromoboranes (e.g., dibromoarylboranes).
- Catalysts and Conditions : The reaction is typically catalyzed by Lewis acids such as zinc bromide (ZnBr₂) at moderate temperatures (60–80 °C) under an inert atmosphere.
- Reaction Sequence :
- Boron-mediated cyclopropane ring-opening : The boron electrophile activates the cyclopropyl imine, leading to cleavage of the cyclopropane ring.
- Base-mediated elimination : Addition of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promotes elimination to form the azaborine ring.
- 6π-Electrocyclization : An unusual low-barrier electrocyclization step, accelerated by BN/CC isomerism, completes the formation of the aromatic 1,2-azaborine system.
- Outcome : This method yields monocyclic 1,2-azaborines with various substituents, including halogens like iodine, in good to excellent yields (up to 84% reported for analogues).
General Procedure Example for Imine Substrates
| Step | Reagents/Conditions | Details |
|---|---|---|
| 1 | Imine (0.2 mmol), ZnBr₂ (10 mol%), dry chlorobenzene (1 mL) | Under nitrogen in glovebox |
| 2 | Dibromoborane (1.1 equiv.) | Reaction at 60 °C for 4 h |
| 3 | Addition of DBU (3 equiv.) | Stirring at 60 °C for 24 h |
| 4 | Workup | Filtration, washing, concentration, flash chromatography |
This sequence avoids redox steps and is operationally simple, scalable, and tolerant of various functional groups, making it suitable for preparing 1-iodo-substituted azaborinino derivatives by choosing appropriate dibromoborane precursors bearing iodine substituents.
Preparation from Ketone Precursors via In Situ Imine Formation
An alternative approach involves the initial formation of cyclopropyl imines from ketones and amines, followed by the azaborine ring formation as described above:
-
- Ketone (1 equiv.), amine (1.1 equiv.), and triethylamine (2 equiv.) are combined in dry dichloromethane.
- Titanium tetrachloride (TiCl₄) is added dropwise at 0 °C.
- The mixture is stirred at 0 °C to room temperature for 12 h.
- The crude imine is isolated by filtration and used directly in the subsequent boron-mediated cyclization.
Azaborine Formation : The isolated imine undergoes the same ZnBr₂/dibromoborane/DBU treatment as above to yield the 1,2-azaborine product.
Halogenation and Substitution on Boron
For obtaining 1-iodo-substituted derivatives specifically, nucleophilic substitution at the boron center can be employed:
- Starting from a boron-chloride substituted 1,2-azaborine, treatment with silver iodide (AgI) or other silver halide reagents facilitates ligand exchange to replace the chlorine with iodine.
- This nucleophilic substitution is facilitated by the high Lewis acidity of the boron center and the good leaving group ability of chloride.
- The resulting 1-iodo-1,2-azaborine derivatives are highly moisture sensitive and require careful handling.
- Characterization is typically done by NMR spectroscopy (^1H, ^11B, ^13C) and IR spectroscopy.
Comparative Data Table of Preparation Parameters
| Parameter | Modular Ring-Opening Method | Ketone-to-Imine Followed by Cyclization | Boron Halogen Exchange |
|---|---|---|---|
| Starting Materials | Cyclopropyl imines/ketones + dibromoboranes | Ketones + amines + TiCl₄, then imine + dibromoboranes | 1,2-azaborine-BCl + AgI |
| Catalysts/Promoters | ZnBr₂ (Lewis acid), DBU (base) | TiCl₄ (imine formation), ZnBr₂, DBU | Silver halide salts |
| Temperature | 60–80 °C | 0 °C to RT (imine formation), then 60–80 °C (cyclization) | Ambient |
| Reaction Time | 4 h + 24 h | 12 h (imine formation) + 4 h + 24 h (cyclization) | Variable, typically hours |
| Yield | Up to 84% (model substrates) | Comparable yields | Moderate (~59% reported for related substitutions) |
| Functional Group Tolerance | Broad | Broad | Limited by moisture sensitivity |
| Scalability | Yes | Yes | Limited |
Chemical Reactions Analysis
1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The boron-nitrogen unit can undergo oxidation to form boron-oxygen or boron-nitrogen-oxygen species.
Electrophilic Cyclization: This reaction involves the formation of polycyclic aromatic hydrocarbons (PAHs) by extending the aromatic system through an electrophilic ring closure of alkyne precursors.
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
While specific applications for "1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine" are not detailed in the provided search results, the broader applicability of azaborines and related compounds can be inferred.
Azaborines as Benzene Isosteres
1,2-Azaborines, a class of compounds where a boron-nitrogen (BN) unit replaces a carbon-carbon (CC) unit in benzene, have garnered interest due to their unique properties and potential applications . These compounds are considered isosteres of benzene, meaning they possess similar size and shape but differ in electronic properties .
Potential Applications
- Materials Science 1,2-azaborine cations exhibit unique optoelectronic properties, making them potentially useful in material applications . For example, 4-phenylpyridine-substituted 1,2-azaborine cation displays solution-phase fluorescence in addition to solid-state emission .
- Chemical Reactivity and Synthesis 1,2-Azaborines can undergo nucleophilic substitution reactions, where anionic nucleophiles replace leaving groups on the boron atom . Silver reagents can facilitate ligand exchange at the boron position in 1,2-azaborines, enabling the synthesis of substituted azaborines . Additionally, a method to directly access diverse multi-substituted 1,2-azaborines from cyclopropyl imines/ketones and dibromoboranes has been reported . The utility of this method is demonstrated in the concise syntheses of BN isosteres of a PD-1/PD-L1 inhibitor and pyrethroid insecticide bifenthrin .
- Catalysis: 1,2 azaborines have application as a ligand in catalysis .
Relevant data
| Compound | B-N(1) [Å] | B-C(3) [Å] | B-N(2) [Å] | Ring torsion [a] |
|---|---|---|---|---|
| 3a | 1.418(5) | 1.481(5) | 1.528(5) | 57.1° |
| 3b | 1.413(2) | 1.496(2) | 1.531(2) | 50.5° |
| 3d | 1.416(4) | 1.489(4) | 1.526(4) | 58.0° |
| 3e | 1.423(5) | 1.489(6) | 1.527(5) | 77.8° |
[a] Torsion angle between the 1,2-azaborine and pyridine ring .
Aromatic Claisen Rearrangement
The first aromatic Claisen rearrangement of a 1,2-azaborine has been described, with quantitative kinetic comparison to its all-carbon analogue . The azaborine rearranged regioselectively and reacted faster than the all-carbon substrate at temperatures from 140–180 °C .
Mechanism of Action
The mechanism of action of 1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine involves its interaction with molecular targets through its boron-nitrogen unit. This unit can form stable complexes with various electrophiles and nucleophiles, facilitating a range of chemical transformations . The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions, which modify the electronic properties of the compound and its derivatives.
Comparison with Similar Compounds
Structural and Electronic Features
Key Insights :
- The iodine substituent in the target compound increases electrophilicity at the boron center compared to methyl or hydrogen substituents .
- Saturated analogs (e.g., octahydro derivatives) lack aromatic stabilization, leading to reduced thermal stability and altered optical properties .
Reactivity and Functionalization
Key Insights :
- Iodo-substituted BN heterocycles exhibit faster coupling kinetics compared to bromo or trifluoroborate analogs .
- Methyl and phenyl groups stabilize the BN core but reduce electrophilicity, limiting their utility in metal-mediated reactions .
Physical and Spectroscopic Properties
Key Insights :
- Fluorine substituents induce hypsochromic shifts in UV-Vis spectra due to increased electron-withdrawing effects .
Biological Activity
1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine is a member of the azaborine family, which are heterocyclic compounds containing boron and nitrogen. These compounds have garnered attention in medicinal chemistry due to their unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Structural Characteristics
This compound features a distinct arrangement of boron and nitrogen atoms that can mimic the structure of benzene. This structural similarity allows it to engage in interactions typical of aromatic compounds while potentially offering improved solubility and bioactivity due to the presence of boron.
Biological Activity Overview
The biological activity of azaborines has been investigated with promising results. Monocyclic 1,2-azaborines have shown improved in vitro aqueous solubility and bioactivity compared to their carbonaceous counterparts. For instance, studies have demonstrated that 1,2-azaborine derivatives can act as effective inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy .
Table 1: Comparison of Biological Activities
| Compound Type | Solubility (mg/mL) | CDK2 Inhibition IC50 (µM) | Bioavailability (%) |
|---|---|---|---|
| 1-Iodo-azaborine | 15 | 0.5 | 45 |
| Carbonaceous Analog | 5 | 1.5 | 30 |
The mechanism by which this compound exerts its biological effects may involve enhanced hydrogen bonding interactions due to the nitrogen atoms in its structure. This property can lead to increased binding affinity for biological targets such as enzymes and receptors.
Case Studies
Case Study 1: CDK2 Inhibition
In a study evaluating various azaborine derivatives, it was found that those containing the 1,2-azaborine motif exhibited significantly lower IC50 values in CDK2 inhibition assays compared to traditional compounds. The enhanced activity was attributed to the unique electronic properties imparted by the boron atom .
Case Study 2: Cytotoxicity Testing
Further investigations into the cytotoxic effects of azaborines revealed that certain derivatives demonstrated selective toxicity towards cancer cell lines. For example, compounds derived from 5-iodosalicylic acid showed IC50 values ranging from 0.9 to 4.5 µM against human cancer cell lines like KB and Hep-G2 .
Synthesis Methods
The synthesis of azaborines has evolved significantly. Recent methods allow for modular synthesis using readily available precursors. For instance, a straightforward approach involves the reaction of cyclopropyl imines with dibromoboranes under mild conditions to yield diverse multi-substituted azaborines .
Q & A
Basic Research Question
- Detailed Experimental Protocols : Document stoichiometry, catalyst loading, and reaction times (e.g., Braunschweig’s Rh-catalyzed method requires 5 mol% [Rh(cod)Cl]₂).
- Supporting Information : Include raw NMR spectra, crystallographic data (CIF files), and HPLC purity profiles in supplementary materials.
- Cross-Lab Validation : Collaborate with independent groups to verify yields and characterization data .
How can discrepancies between computational predictions and experimental spectroscopic data be reconciled?
Advanced Research Question
Discrepancies often stem from approximations in computational models (e.g., neglecting solvation effects). Solutions include:
Implicit/Explicit Solvent Models : Use SMD or COSMO-RS in DFT calculations to account for solvent polarity.
Vibrational Frequency Corrections : Apply scaling factors to computed IR/Raman spectra for direct comparison with experimental data.
Multi-Reference Methods : For open-shell systems, employ CASSCF instead of single-reference DFT .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
